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Compound of Interest

Compound Name: 5-Hydroxyflavone

Cat. No.: B191505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Hydroxyflavone (5-HF) is a naturally occurring flavonoid that exhibits intrinsic fluorescence,

making it a potential tool for fluorescence microscopy applications. Its utility stems from its

photophysical properties and its ability to interact with cellular components. These notes

provide an overview of the applications of 5-Hydroxyflavone as a fluorescent probe in cellular

imaging.

5-Hydroxyflavone's fluorescence is characterized by a large Stokes shift and significant

photostability, although it possesses a low quantum yield.[1][2][3] Its fluorescence emission is

centered around 700 nm.[1][2] The molecule's structure, featuring a 5-hydroxyl group and a 4-

keto group, allows it to chelate metal ions, suggesting its potential as a sensor for intracellular

metal ions. Furthermore, its hydrophobic nature facilitates its interaction with and penetration of

cellular membranes.

Key Applications
General Cellular Staining: Due to its fluorescent properties, 5-Hydroxyflavone can be used

as a general stain to visualize cellular morphology. Its hydrophobic characteristics may lead

to its accumulation in lipid-rich structures such as membranes.
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Detection of Intracellular Metal Ions: The chelating properties of 5-Hydroxyflavone make it a

candidate for detecting changes in the concentration of intracellular metal ions. Binding of

metal ions can modulate the fluorescence properties of the molecule, enabling the

visualization of metal ion fluxes.

Studying Drug-Cell Interactions: As a fluorescent molecule, 5-Hydroxyflavone can be used

as a model compound in drug development to study cellular uptake, intracellular distribution,

and interactions with subcellular organelles.

Data Presentation
Table 1: Photophysical Properties of 5-Hydroxyflavone

Property Value Solvent Reference(s)

Molar Mass 238.24 g/mol -

Absorption Maximum

(λ_abs_)
~324 nm Hexane

Emission Maximum

(λ_em_)
~700 nm Various

Molar Extinction

Coefficient (ε)
24,500 M⁻¹cm⁻¹ Methanol

Fluorescence

Quantum Yield (Φ_f_)
10⁻⁵ - 10⁻⁶ Various

Table 2: Cytotoxicity Data for 5-Hydroxyflavone
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Cell Line Assay Concentration Effect Reference(s)

MCF-7, FaDU,

MDA-MB-435S,

U87, RPE-1,

HEK293

Not specified Not specified
No cytotoxic

activity observed

L-6 myoblasts MTT assay Not specified

No significant

cytotoxicity at

concentrations

where

antioxidant

effects are

observed.

Experimental Protocols
Protocol 1: Preparation of 5-Hydroxyflavone Stock
Solution
This protocol describes the preparation of a stock solution of 5-Hydroxyflavone, which is a

prerequisite for cell staining experiments.

Materials:

5-Hydroxyflavone powder (CAS 491-78-1)

Dimethyl sulfoxide (DMSO), anhydrous

Microcentrifuge tubes

Vortex mixer

Ultrasonic bath (optional)

Procedure:

Weigh out a precise amount of 5-Hydroxyflavone powder (e.g., 1 mg).
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Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a desired

stock concentration (e.g., 1 mM). For a 1 mM stock solution, dissolve 1 mg of 5-
Hydroxyflavone (MW: 238.24 g/mol ) in approximately 4.2 mL of DMSO.

Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle

heating to 37°C or sonication in an ultrasonic bath can aid in dissolution.

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated

freeze-thaw cycles.

Store the stock solution at -20°C or -80°C, protected from light. The solution is stable for at

least one year at -20°C and two years at -80°C.

Protocol 2: General Live Cell Staining with 5-
Hydroxyflavone
This protocol provides a general procedure for staining live cells with 5-Hydroxyflavone for

fluorescence microscopy. Optimization of incubation time and concentration may be required

for different cell types.

Materials:

Cells cultured on glass-bottom dishes or coverslips

5-Hydroxyflavone stock solution (from Protocol 1)

Phosphate-buffered saline (PBS), sterile

Live cell imaging solution or serum-free culture medium

Fluorescence microscope with appropriate filter sets

Procedure:

Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable

imaging vessel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b191505?utm_src=pdf-body
https://www.benchchem.com/product/b191505?utm_src=pdf-body
https://www.benchchem.com/product/b191505?utm_src=pdf-body
https://www.benchchem.com/product/b191505?utm_src=pdf-body
https://www.benchchem.com/product/b191505?utm_src=pdf-body
https://www.benchchem.com/product/b191505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the 5-
Hydroxyflavone stock solution. Dilute the stock solution in warm (37°C) live cell imaging

solution or serum-free medium to the desired final working concentration. A starting

concentration in the range of 1-10 µM is recommended.

Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells gently twice

with warm PBS. c. Add the freshly prepared staining solution to the cells, ensuring the cell

monolayer is completely covered. d. Incubate the cells for 15-30 minutes at 37°C in a CO₂

incubator, protected from light.

Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with warm

PBS or live cell imaging solution to remove unbound dye and reduce background

fluorescence.

Imaging: a. Add fresh, warm live cell imaging solution or PBS to the cells. b. Immediately

proceed to image the cells using a fluorescence microscope. Use a filter set appropriate for

the excitation and emission spectra of 5-Hydroxyflavone (e.g., excitation around 320-360

nm and emission detection around 650-750 nm).

Protocol 3: Fixed Cell Staining with 5-Hydroxyflavone
This protocol outlines the procedure for staining fixed cells with 5-Hydroxyflavone.

Materials:

Cells cultured on coverslips

Phosphate-buffered saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

5-Hydroxyflavone staining solution (prepared as in Protocol 2)

Mounting medium

Fluorescence microscope
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Procedure:

Cell Fixation: a. Wash the cells grown on coverslips twice with PBS. b. Fix the cells by

incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. c.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with

0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.

Staining: a. Incubate the fixed (and permeabilized) cells with the 5-Hydroxyflavone staining

solution for 15-30 minutes at room temperature, protected from light. b. Wash the cells three

times with PBS to remove excess stain.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Image the slides using a fluorescence microscope with suitable filter sets.

Mandatory Visualizations
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Caption: Experimental workflow for fluorescence microscopy using 5-Hydroxyflavone.
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Caption: Troubleshooting workflow for 5-Hydroxyflavone staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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